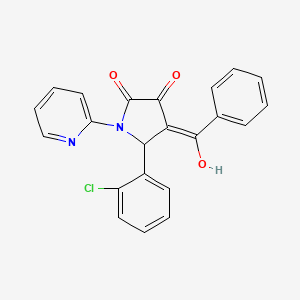

![molecular formula C16H22FN3O3 B5501514 N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals characterized by complex molecular structures involving piperazine rings, which are often explored for their potential therapeutic applications. The synthesis and analysis of such compounds are crucial for understanding their chemical behavior, potential interactions, and applications in various fields.

Synthesis Analysis

The synthesis of complex molecules like N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide often involves multi-step chemical reactions, starting from basic chemical building blocks to the final product. For instance, Thomasberger et al. (1999) discussed the synthesis of a glycoprotein IIb/IIIa antagonist, highlighting the challenges and solutions in purifying the final product and characterizing impurities during the synthesis process (Thomasberger, Engel, & Feige, 1999).

Molecular Structure Analysis

The molecular structure of such compounds is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), as demonstrated by Thomasberger et al. (1999), providing insights into the compound's mass, potential functional groups, and structural features critical for its biological activity.

Chemical Reactions and Properties

The chemical properties of piperazine-based compounds include their reactivity with various reagents and under different conditions, which are essential for understanding their chemical stability, potential degradation pathways, and mechanisms of action. For example, the study by Perrone et al. (2000) on the structure-affinity relationship of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives highlights how structural modifications affect chemical reactivity and biological affinity (Perrone et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's suitability for various applications, including medicinal use. Studies involving X-ray diffraction and other analytical techniques provide detailed insights into the physical characteristics of these compounds.

Chemical Properties Analysis

Chemical properties encompass the compound's reactivity, stability, and interactions with other molecules. Understanding these properties is essential for predicting the compound's behavior in biological systems or chemical reactions.

References

- Thomasberger, A., Engel, F., & Feige, K. (1999). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. Journal of Chromatography A, 854(1-2), 13-22. Link to source.

- Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. Link to source.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of various piperazine derivatives, including those similar to "N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide," has been a focus in the development of new pharmacologically active compounds. For example, studies have documented the synthesis processes for piperazine-based compounds, highlighting their potential in creating new therapeutic agents (Lifang, 2011).

Biological Activities and Applications

- Research on compounds structurally related to "this compound" often explores their biological activities. For instance, derivatives of piperazine have been evaluated for their potential as serotonin receptor antagonists, which could be useful in studying neurological disorders and developing treatments (Plenevaux et al., 2000).

Drug Design and Medicinal Chemistry

- The design and synthesis of novel compounds with piperazine components are significant in medicinal chemistry, aiming to discover new drugs with enhanced efficacy and safety profiles. This includes efforts to create compounds with specific pharmacological targets, such as histamine H1 receptor antagonists, which are critical in addressing allergic reactions and related conditions (Arlette, 1991).

Chemical Modifications and Derivatives

- Studies have also focused on chemical modifications to piperazine-based compounds to enhance their therapeutic potential or to study their interactions with biological targets. This includes the development of radiolabeled antagonists for PET imaging, aiding in the research of neurotransmission and potential applications in diagnosing and understanding various diseases (Plenevaux et al., 2000).

properties

IUPAC Name |

N-ethyl-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O3/c1-3-18-15(21)9-14-16(22)19-6-7-20(14)10-11-4-5-12(23-2)8-13(11)17/h4-5,8,14H,3,6-7,9-10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUZOOQPIYPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

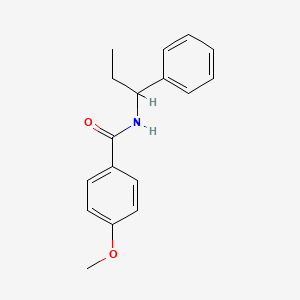

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

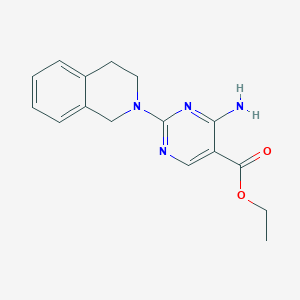

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

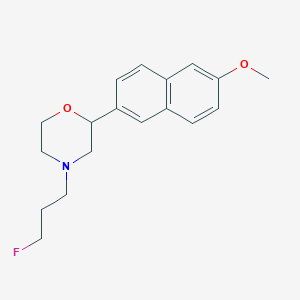

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)